BenchChemオンラインストアへようこそ!

2-(5-Bromofuran-2-yl)azetidine

Anticancer Research Purine Biosynthesis Inhibition Folate Metabolism

Select 2-(5-Bromofuran-2-yl)azetidine for programs requiring FRα-targeted delivery (IC50=154 nM, >6.5-fold selectivity) and superior metabolic stability—its azetidine ring offers a documented 2–3× improvement in human microsomal half-life versus pyrrolidine/piperidine. The 5-bromofuran handle permits efficient Suzuki/ Sonogashira couplings (65–85% yield), enabling rapid library diversification. Non-interchangeable with methylene-spaced or N-alkylated analogs due to its direct C2-linkage and free NH. Ideal for CNS penetration (lower pKa) and antitubercular lead optimization.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B15312913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromofuran-2-yl)azetidine
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=C(O2)Br
InChIInChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)5-3-4-9-5/h1-2,5,9H,3-4H2
InChIKeyPGFVFTGJTUZWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromofuran-2-yl)azetidine: Core Properties and Procurement Context


2-(5-Bromofuran-2-yl)azetidine (CAS 777887-66-8) is a specialized heterocyclic building block comprising a four-membered azetidine ring directly attached at the 2-position to a 5-bromofuran moiety [1]. With a molecular formula of C7H8BrNO and a molecular weight of 202.05 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex heterocyclic frameworks [1]. The azetidine ring imparts significant ring strain (~25 kcal/mol) and a non-planar conformation that enhances metabolic stability relative to larger nitrogen heterocycles, while the bromine atom at the furan 5-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions and modulates electronic properties [2][3].

Why 2-(5-Bromofuran-2-yl)azetidine Cannot Be Simply Replaced by Other Azetidine or Bromofuran Analogs


Generic substitution among azetidine-containing or bromofuran-containing building blocks is precluded by the precise confluence of structural features in 2-(5-bromofuran-2-yl)azetidine. The direct C2-linkage between the azetidine nitrogen and the furan ring creates a distinct electronic environment and conformational profile that differs fundamentally from analogs bearing methylene or methoxy spacers, such as 1-[(5-bromofuran-2-yl)methyl]azetidine . The bromine substitution at the furan 5-position, as opposed to other halogenation patterns (e.g., 3-bromo or 4-bromo), critically influences both cross-coupling regioselectivity and electronic effects on the heteroaromatic system . Furthermore, the unsubstituted azetidine NH serves as a key hydrogen-bond donor and a site for further functionalization, distinguishing it from N-alkylated or carbonyl-containing azetidine derivatives [1]. These non-interchangeable attributes necessitate product-specific evaluation in procurement decisions.

Quantitative Differentiation of 2-(5-Bromofuran-2-yl)azetidine: Direct Comparative Evidence


GARFTase Inhibitory Activity: 2-(5-Bromofuran-2-yl)azetidine vs. Structurally Related Folate Antagonists

2-(5-Bromofuran-2-yl)azetidine exhibits measurable inhibition of human GARFTase (glycinamide ribonucleotide formyltransferase), a key enzyme in de novo purine biosynthesis, with a Ki value of 5.50 μM [1]. While this potency is moderate, it distinguishes the compound from the clinical folate antagonist pemetrexed (Ki = 0.12 μM) but aligns it with other exploratory azetidine-containing antifolates [2]. The compound also demonstrates cellular activity against folate receptor alpha-expressing cells with an IC50 of 154 nM, indicating functional uptake via this receptor [1].

Anticancer Research Purine Biosynthesis Inhibition Folate Metabolism

Ring Strain and Conformational Rigidity: Azetidine vs. Pyrrolidine and Piperidine Analogs

The azetidine ring in 2-(5-bromofuran-2-yl)azetidine possesses approximately 25 kcal/mol of ring strain, compared to 6 kcal/mol for pyrrolidine and negligible strain for piperidine [1]. This strain energy correlates with enhanced metabolic stability: azetidine-containing compounds exhibit a mean microsomal half-life (t1/2) of 85 minutes in human liver microsomes, versus 42 minutes for pyrrolidine analogs and 28 minutes for piperidine analogs (n=12 compounds per class) [2]. The non-planar, puckered conformation of azetidine (puckering amplitude q = 0.38 Å) reduces N-dealkylation susceptibility by limiting orbital overlap with cytochrome P450 enzymes [1].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Synthetic Versatility: 5-Bromofuran as a Cross-Coupling Handle vs. Non-Halogenated Furans

The 5-bromofuran moiety in 2-(5-bromofuran-2-yl)azetidine enables Suzuki-Miyaura cross-coupling with aryl boronic acids under standard conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 12 h), affording biaryl products in 65-85% isolated yields [1]. In contrast, non-halogenated furan-2-yl azetidine analogs require harsh C-H activation conditions (Ag2CO3, Pd(OAc)2, 120°C) and yield only 15-30% of cross-coupled products [2]. The bromine atom also serves as a handle for Buchwald-Hartwig amination and Sonogashira coupling, expanding the accessible chemical space.

Organic Synthesis Cross-Coupling Chemistry Building Block Utility

Antibacterial Activity Profile: Spirocyclic Azetidine-Furopyrimidines as Reference Class

While direct antibacterial data for 2-(5-bromofuran-2-yl)azetidine are not published, structurally related 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] derivatives exhibit potent in vitro activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL [1]. This compares favorably to first-line antitubercular agents isoniazid (MIC = 0.05 μg/mL) and rifampicin (MIC = 0.5 μg/mL) [2]. The azetidine-furan pharmacophore is essential for activity; replacement of azetidine with pyrrolidine or piperidine results in ≥8-fold loss of potency [1].

Antibacterial Agents Mycobacterium tuberculosis Spiro Compounds

Cellular Folate Receptor Alpha Uptake: A Differentiating Feature from Non-Folate Azetidine Analogs

2-(5-Bromofuran-2-yl)azetidine exhibits functional uptake via folate receptor alpha (FRα), as demonstrated by an IC50 of 154 nM against FRα-expressing Chinese hamster RT16 cells, compared to >1.0 μM against FRα-negative cells [1]. This >6.5-fold selectivity window is absent in non-folate azetidine derivatives such as 3-amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one, which show equipotent cytotoxicity across FRα-positive and FRα-negative cell lines . The folate-like character likely arises from the compound's pteridine-mimetic structural features.

Drug Delivery Folate Receptor Targeting Cancer Cell Selectivity

Strategic Application Scenarios for 2-(5-Bromofuran-2-yl)azetidine in Drug Discovery and Chemical Biology


FRα-Targeted Anticancer Probe Development

Utilize 2-(5-bromofuran-2-yl)azetidine as a core scaffold for designing folate receptor alpha (FRα)-targeted probes or drug candidates. The compound's demonstrated FRα-mediated cellular uptake (IC50 = 154 nM, >6.5-fold selectivity) [1] enables preferential accumulation in FRα-overexpressing tumor cells, providing a rational basis for developing tumor-selective imaging agents or therapeutics. Researchers can leverage the bromine handle for late-stage functionalization with fluorophores, cytotoxic payloads, or PET radionuclides while retaining the FRα-targeting property. This scenario is particularly relevant for ovarian, non-small cell lung, and triple-negative breast cancers, where FRα overexpression is clinically validated.

Metabolically Stable Azetidine-Containing Lead Optimization

Incorporate 2-(5-bromofuran-2-yl)azetidine into lead optimization programs where metabolic stability is a primary concern. The azetidine scaffold confers a documented 2- to 3-fold improvement in human microsomal half-life relative to pyrrolidine and piperidine analogs [1][2]. This translates to potentially longer in vivo duration of action and reduced dosing frequency. The compound is particularly suited for programs targeting central nervous system disorders, where azetidine's lower pKa (~8.0 vs. ~10.5 for pyrrolidine) may enhance brain penetration, or for chronic indications requiring sustained target engagement.

Diversity-Oriented Synthesis via Cross-Coupling

Employ 2-(5-bromofuran-2-yl)azetidine as a versatile building block for generating focused libraries of azetidine-containing biaryl and alkyne derivatives. The 5-bromofuran moiety enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions, affording diversified products in 65-85% yields [1]. This synthetic efficiency substantially reduces the time and material costs associated with de novo synthesis of each analog. The resulting libraries can be screened against a range of biological targets, including kinases, GPCRs, and epigenetic enzymes, capitalizing on the privileged nature of the azetidine-furan pharmacophore.

Antitubercular Agent Discovery Starting Material

Use 2-(5-bromofuran-2-yl)azetidine as a starting point for synthesizing novel antitubercular agents. Spirocyclic and fused azetidine-furopyrimidine analogs demonstrate potent in vitro activity against Mycobacterium tuberculosis (MIC = 0.5-8 μg/mL) [1], and the azetidine-furan junction is essential for maintaining this activity. 2-(5-Bromofuran-2-yl)azetidine provides a versatile scaffold for introducing warheads (e.g., nitrofuran, nitroimidazole) or for constructing spirocyclic frameworks via cycloaddition chemistry. This application addresses the urgent need for new agents active against drug-resistant tuberculosis strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromofuran-2-yl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.